molecular formula C15H15NO4 B2415440 4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid CAS No. 327075-12-7

4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid

Cat. No.: B2415440
CAS No.: 327075-12-7
M. Wt: 273.288
InChI Key: XMRWODJLWBNXBU-UHFFFAOYSA-N
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Description

4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid is unique due to the presence of both the furan ring and the propionylamino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-2-7-13(20-10)8-9-14(17)16-12-5-3-11(4-6-12)15(18)19/h2-7H,8-9H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRWODJLWBNXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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